5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

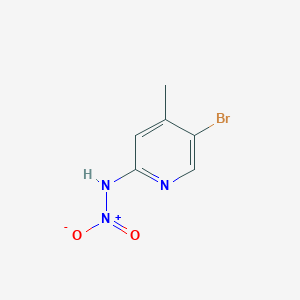

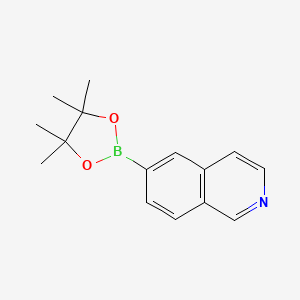

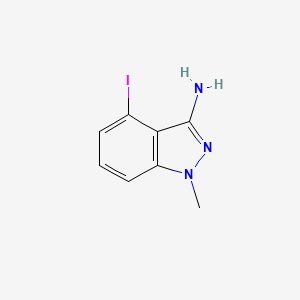

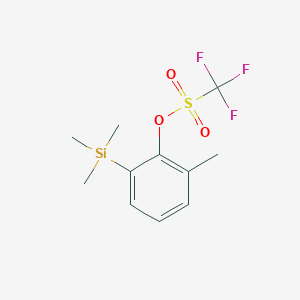

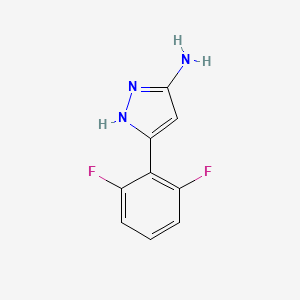

The compound “5-(2,6-difluorophenyl)-1H-pyrazol-3-amine” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains an amine group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) that is substituted with two fluorine atoms at the 2nd and 6th positions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr Pyrazole Synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The 2,6-difluorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the amine group, and the 2,6-difluorophenyl group . The presence of the nitrogen atoms in the pyrazole ring and the amine group could potentially allow for hydrogen bonding interactions.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amine group could undergo reactions typical of amines, such as acylation or alkylation . The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atoms could potentially increase the compound’s stability and lipophilicity .科学的研究の応用

Synthesis of Pyrazolo [1,5-a] Pyrimidine Derivatives

5-(2,6-Difluorophenyl)-1H-Pyrazol-3-amine is utilized in the synthesis of pyrazolo [1,5-a] pyrimidine derivatives. These derivatives exhibit significant biological activities, making them relevant in medicinal chemistry. This process involves the synthesis of intermediates such as 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine and 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, followed by a reaction with diethyl 2-phenylmalonates to yield the final pyrazolo [1,5-a] pyrimidines with good yields and characterized by IR and 1HNMR techniques (Xu Li-feng, 2011).

Fluorinated Heterocyclic Scaffolds

The compound has been used in the synthesis of fluorinated heterocyclic scaffolds, which are attractive for their potential applications. This synthesis involves a series of reactions including Michael addition, Mannich reaction, and Dieckmann condensation, leading to the creation of functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides (C. N. Revanna et al., 2013).

Development of N-Fused Heterocycles

This chemical is also important in the preparation of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. The process involves condensation with activated carbonyl groups, resulting in new N-fused heterocycles with good to excellent yields (Aseyeh Ghaedi et al., 2015).

Selective Fluorescent Chemosensor for Metal Ions

A novel diarylethene containing 3-(4-methylphenyl)-1H-pyrazol-5-amine, a related compound, demonstrates multi-responsive properties induced by UV/Vis lights and metal ions. It is an effective fluorescent chemosensor for Al3+ and Zn2+ ions with a low detection limit. This property has been applied in constructing logic circuits and detecting metal ions in water samples (Wendan Gao et al., 2018).

Antimicrobial Activities

5-(2,6-Difluorophenyl)-1H-Pyrazol-3-amine derivatives have been synthesized and tested for antimicrobial activities. Novel series of derivatives, such as 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole Moieties, showed promising antimicrobial activities against Gram-positive and Gram-negative bacterial strains (M. Idrees et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSASCCDXSUGHPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594425 |

Source

|

| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine | |

CAS RN |

397844-80-3 |

Source

|

| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。